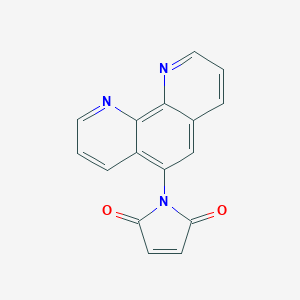

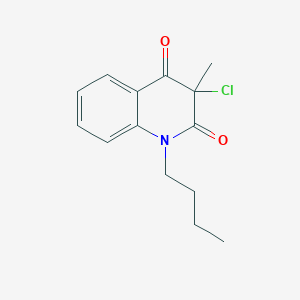

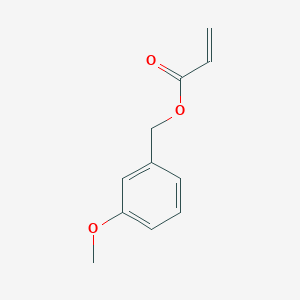

1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenanthrolines . These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .

Synthesis Analysis

The synthesis and structural elucidation of two novel imine-based ligands, 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) and N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) ligands have been reported . The synthesis of (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) was carried out by adding acetic acid dropwise to a solution of thiophene-3-carbaldehyde in dry methanol .

Applications De Recherche Scientifique

Synthesis of Metal Complexes

1,10-Phenanthroline Maleimide has been used in the synthesis of metal complexes. For instance, it has been used in the reaction with Cu(II) and Co(II) nitrates to form complexes. The dicyanamide anion was transformed in these reactions to bis(methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .

Thermal Properties

The compound has been studied for its thermal properties. These properties are important in various applications, including material science and engineering .

Antimicrobial Properties

The complexes formed by 1,10-Phenanthroline Maleimide have been evaluated for their antimicrobial properties. This makes the compound potentially useful in the development of new antimicrobial agents .

Chemosensing

1,10-Phenanthroline Maleimide has been used in the development of chemosensors. Derivatization at various positions of the compound results in ligands capable of acting as chemosensors for cations and anions .

N-oxide Synthesis

The compound has been used in the synthesis of N-oxides of N-heteroaromatic compounds. These N-oxides find widespread applications in various fields of chemistry .

Biological Activity

Metal complex derivatives of 1,10-Phenanthroline Maleimide have been studied for their biological activity. This includes potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary targets of 1,10-Phenanthroline Maleimide are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function

Biochemical Pathways

It has been suggested that the compound may influence pathways related to antibiotic resistance and bacterial chemotaxis . The downstream effects of these alterations could include changes in bacterial growth and behavior.

Result of Action

It has been suggested that the compound may have antimicrobial activity against a broad spectrum of bacteria

Propriétés

IUPAC Name |

1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIRFFCTTLSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433327 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351870-31-0 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)